替尔非尼布

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

替弗尼布具有广泛的科学研究应用,包括:

作用机制

替弗尼布通过选择性抑制蛋白酪氨酸激酶 6 的活性发挥作用。该激酶参与各种细胞过程,包括细胞增殖、迁移和存活。 通过抑制该激酶,替弗尼布破坏了这些过程,从而导致肿瘤生长减缓和细胞死亡增加 .

生化分析

Biochemical Properties

Tilfrinib plays a significant role in biochemical reactions, particularly as an inhibitor of PTK6 . PTK6 is a protein tyrosine kinase involved in signal transduction processes. Tilfrinib’s interaction with PTK6 can influence various biochemical pathways and cellular functions .

Cellular Effects

Tilfrinib has been observed to have substantial effects on various types of cells, particularly cancer cells . It inhibits the growth of certain breast cancer cells in vitro . Moreover, it has been shown to suppress cell proliferation and migration, and induce cell apoptosis in lung cancer cell lines .

Molecular Mechanism

The molecular mechanism of Tilfrinib involves its binding to PTK6, thereby inhibiting its function . This inhibition can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately affecting cell function .

Temporal Effects in Laboratory Settings

For instance, Tilfrinib has been shown to suppress PTK6 expression in lung adenocarcinoma (LUAD) over time .

Metabolic Pathways

Given its role as a PTK6 inhibitor, it is likely involved in pathways related to protein tyrosine kinase activity .

准备方法

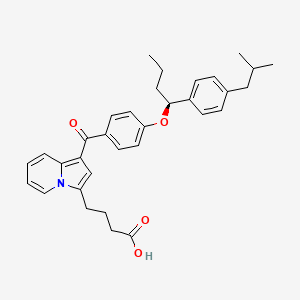

替弗尼布通过一系列涉及吡啶吲哚结构形成的化学反应合成。合成路线通常包括以下步骤:

吡啶吲哚核的形成: 这是通过从市售原料开始的多步反应序列实现的。

核心的功能化: 将各种官能团引入吡啶吲哚核心以增强其生物活性。

化学反应分析

相似化合物的比较

替弗尼布以其对蛋白酪氨酸激酶 6 的高选择性和效力而独树一帜。类似的化合物包括:

拉帕替尼: 另一种用于癌症治疗的激酶抑制剂,但它针对不同的激酶。

吉非替尼: 一种针对表皮生长因子受体的激酶抑制剂。

替弗尼布因其对蛋白酪氨酸激酶 6 的特异性抑制而脱颖而出,使其成为癌症研究和药物开发中宝贵的工具。

属性

IUPAC Name |

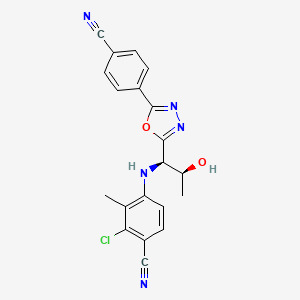

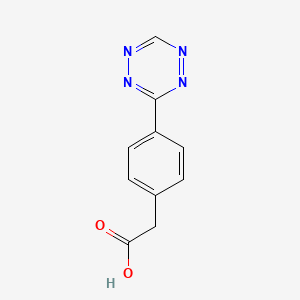

3-(9H-pyrido[2,3-b]indol-4-ylamino)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O/c21-12-5-3-4-11(10-12)19-15-8-9-18-17-16(15)13-6-1-2-7-14(13)20-17/h1-10,21H,(H2,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPZOSHFGJWSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CN=C3N2)NC4=CC(=CC=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the rationale for targeting PTK6 in colorectal cancer, and how does Tilfrinib exert its effect?

A1: While PTK6 is a known biomarker of poor prognosis in breast cancer, its role in colorectal cancer is an active area of research. Studies have shown that PTK6 is overexpressed in colorectal tumors compared to normal intestinal tissue, suggesting a potential role in tumor development. [] Although the exact mechanisms are still being investigated, PTK6 is known to phosphorylate various proteins involved in key colorectal cancer pathways, including the WNT signaling pathway. [] When localized to the cell membrane, PTK6 can activate WNT signaling, further contributing to cancer cell survival and proliferation. [] Additionally, PTK6 is upregulated in response to DNA damage, potentially promoting resistance to chemotherapy. []

Q2: Are there any preclinical studies that support the use of Tilfrinib in colorectal cancer?

A2: While the provided research papers focus on the potential of PTK6 inhibition in colorectal cancer, they primarily cite evidence from studies in breast cancer to illustrate the mechanism of action and efficacy of PTK6 inhibitors like Tilfrinib. [] Further research, including preclinical studies using colorectal cancer models, is necessary to directly evaluate the efficacy and safety of Tilfrinib in this context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。